molecular formula C10H12FN5O4 B15063623 (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15063623
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-FTWQFJAYSA-N
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Description

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the fluorine atom at the 2-position. The tetrahydrofuran ring is then constructed, and the hydroxymethyl group is added. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The purine base can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could result in various functionalized purine analogs.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its interactions with nucleic acids and proteins. Its ability to mimic natural nucleosides makes it a valuable tool for investigating the mechanisms of DNA and RNA synthesis, repair, and regulation.

Medicine

In medicine, nucleoside analogs like this compound are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they target rapidly dividing cells, disrupting DNA synthesis and inducing cell death.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for various therapeutic applications, and it is often included in drug discovery and development programs.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of the fluorine atom at the 2-position of the purine base, which can enhance its stability and biological activity. Its specific stereochemistry also contributes to its distinct properties and potential therapeutic applications.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-FTWQFJAYSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Origin of Product

United States

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